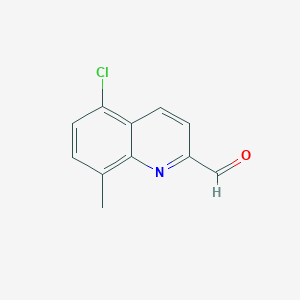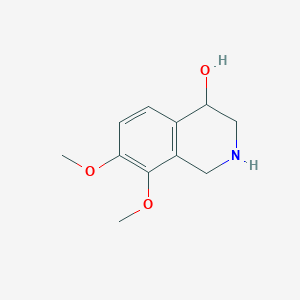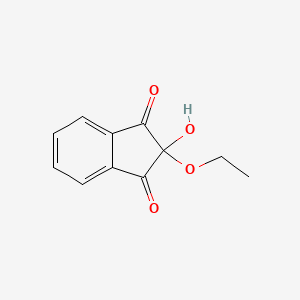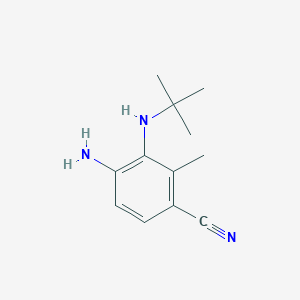![molecular formula C11H10N2O2 B11895531 Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)
Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one is a complex organic compound characterized by its unique spiro structure, which involves a cyclopentane ring fused to a pyrido[2,3-d][1,3]oxazin]-2-one moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one typically involves a multi-step process. One common method is the cyclo-condensation of 2-aminopyridine-3-carbonitrile with cyclopentanone. This reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the spiro linkage .
Industrial Production Methods
While specific industrial production methods for Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrido[2,3-d][1,3]oxazin]-2-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one: Another spiro compound with a similar core structure but different functional groups.
Spiro[cyclopentane-1,4’-[4H]pyrido[2,3-d][1,3]oxazin]-2’(1H)-one: A closely related compound with slight variations in the spiro linkage and substituents.
Uniqueness
Spiro[cyclopentane-1,4’-pyrido[2,3-d][1,3]oxazin]-2-one is unique due to its specific spiro linkage and the presence of both cyclopentane and pyrido[2,3-d][1,3]oxazin]-2-one moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
spiro[cyclopentane-2,4'-pyrido[2,3-d][1,3]oxazine]-1-one |
InChI |
InChI=1S/C11H10N2O2/c14-9-4-1-5-11(9)8-3-2-6-12-10(8)13-7-15-11/h2-3,6-7H,1,4-5H2 |
Clave InChI |
OXGRBHHRZGDOLV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2(C1)C3=C(N=CC=C3)N=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)











![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)
